[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride
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Overview
Description
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride: is an organoboron compound with the molecular formula C11H16BNO3·HCl It is a boronic acid derivative that contains a morpholine group attached to a phenyl ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine to form 3-(4-morpholinylmethyl)benzyl chloride. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The final product is obtained as a hydrochloride salt by treating the boronic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation, facilitating the study of biological interactions.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or alter the properties of materials.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a morpholine group. It is used in similar coupling reactions but may have different reactivity and selectivity.
- 4-Hydroxyphenylboronic acid: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
- 4-Fluorophenylboronic acid: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
Uniqueness: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is unique due to the presence of the morpholine group, which can enhance its solubility and reactivity in certain chemical environments. This makes it particularly useful in applications requiring specific electronic or steric properties.
Biological Activity
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophilic sites in biological molecules. This property enables them to interact with enzymes and proteins, influencing various biochemical pathways. Specifically, the boronic acid moiety can mimic carboxylic acids and phosphates, allowing it to act as an isostere in drug design.
Key Interactions
- Binding to Proteins : The boronic acid functionality can form hydrogen bonds with amino acid residues within protein binding sites. For instance, studies have shown that the compound can interact with arginine and serine residues, which may alter the activity of target proteins involved in cancer progression .
- Antagonistic Activity : The compound has been suggested to act as an antagonist of the androgen receptor (AR), potentially offering a new approach to treating prostate cancer by inhibiting AR signaling pathways .
Biological Activities
The biological activities of this compound encompass anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines:
- Cell Line Studies : The compound was tested against prostate cancer cell lines (LAPC-4, PC-3) and exhibited selective cytotoxicity compared to non-cancerous cells (HK-2). Its structure was optimized to enhance binding affinity and antiproliferative activity .
- Mechanistic Insights : Molecular docking studies indicated that the compound could effectively bind to the androgen receptor, disrupting its function and leading to reduced cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- In Vitro Testing : The compound demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and certain bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were comparable or superior to existing antifungal agents like Tavaborole .
- Potential Mechanism : The antimicrobial action may involve inhibition of leucyl-tRNA synthetase in microorganisms, similar to other benzoxaborole derivatives .
Case Studies
Several case studies highlight the compound's therapeutic potential:
Study | Purpose | Findings |
---|---|---|
Study on prostate cancer cell lines | Evaluate antiproliferative effects | Significant reduction in cell viability observed; effective at low concentrations. |
Antimicrobial efficacy study | Test against fungal and bacterial strains | Moderate activity against Candida albicans; lower MIC against Bacillus cereus compared to Tavaborole. |
Molecular docking analysis | Assess binding interactions with AR | Confirmed potential for antagonistic action through specific hydrogen bonding interactions. |
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8,14-15H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBAFGZIEFNJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCOCC2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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